1lambda~6~-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione
Description
1λ⁶-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione (TTD) is a heterocyclic compound featuring a thieno[3,4-e]-fused 1,2,4-thiadiazine core with three oxo groups. This structure confers unique electronic and steric properties, making it a promising candidate for therapeutic applications.
Properties
IUPAC Name |
1,1-dioxo-4H-thieno[3,4-e][1,2,4]thiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3S2/c8-5-6-3-1-11-2-4(3)12(9,10)7-5/h1-2H,(H2,6,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZDHKSHCJIJJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CS1)S(=O)(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571587 | |
| Record name | 1lambda~6~-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196820-84-5 | |
| Record name | 1lambda~6~-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1lambda6-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thieno[3,4-e][1,2,4]thiadiazine derivatives with oxidizing agents to introduce the oxo groups. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: 1lambda6-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and acylating agents are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
1lambda~6~-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor modulation.
Medicine: It has shown promise as a lead compound for the development of drugs targeting diseases such as cancer, HIV, and diabetes.
Mechanism of Action
The mechanism of action of 1lambda6-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate receptor activity by binding to receptor sites, altering their conformation and function. These interactions are mediated by the compound’s unique chemical structure, which allows for specific and potent binding .
Comparison with Similar Compounds
Key Features:
- Synthesis: TTD derivatives are synthesized via Curtius rearrangement of sulfamoylacylazides or through cyclization of enaminones with sulfonamide intermediates .
- Biological Activity: Antiviral: TTDs act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing potent activity against HIV-1. Substitutions at the N-2 and N-4 positions (e.g., halogenated benzyl or cyanomethyl groups) enhance antiviral efficacy .
- Physicochemical Properties :
Comparison with Similar Compounds
Structural and Functional Analogues
Activity Comparison
- Antiviral Potency: TTD Derivatives: EC₅₀ values in the nanomolar range against HIV-1 (e.g., QM 96521 derivative: EC₅₀ = 0.02 μM) . Pyridothiadiazines: Limited antiviral activity; primarily target ion channels . Benzothiadiazines: Chlorothiazide (diuretic) lacks antiviral effects but modulates AMPA receptors .
Cardiovascular Effects :
- Structural Impact on Activity: Thieno vs. Benzene Fusion: The thieno[3,4-e] ring in TTDs enhances π-stacking interactions with viral reverse transcriptase, unlike planar benzothiadiazines . Substituent Effects:
- N-4 Cyclopropyl (in benzothiadiazines): Boosts AMPAR potentiation by 10-fold .
- N-2 Halogenation (in TTDs): Meta-chloro substitution increases antiviral activity by 100-fold .
Physicochemical and Pharmacokinetic Profiles
| Property | TTD Derivatives | Benzothiadiazines | Pyridothiadiazines |
|---|---|---|---|
| Molecular Weight | 426.92 | 197.21 | 231.30 |
| logP | 5.85 | 2.10 | 3.50 |
| Polar Surface Area | 46.74 Ų | 79.52 Ų | 60.20 Ų |
| Hydrogen Bond Acceptors | 6 | 10 | 5 |
Key Research Findings
TTD Optimization: Introduction of a cyanomethyl group at N-4 reduces cytotoxicity while maintaining antiviral activity . Replacement of the thieno[3,4-e] ring with pyrido or imidazo systems abolishes HIV-1 inhibition, highlighting the critical role of the fused thiophene .
Cross-Class Comparisons :
- Benzothiadiazines (e.g., S18986) show neuroprotective effects in Alzheimer’s models but lack antiviral utility .
- Pyrazolothiadiazines exhibit broad-spectrum antimicrobial activity but lower selectivity compared to TTDs .
Clinical Potential: TTD derivatives are under preclinical evaluation for HIV-1 therapy due to resistance profiles superior to efavirenz . Thieno[3,2-e]thiadiazine dioxides are being explored for ischemic stroke treatment .
Biological Activity
1lambda~6~-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparison with related compounds.
Chemical Structure and Properties
The compound features a thieno ring fused to a thiadiazine ring and contains three carbonyl groups (triones) positioned at specific locations. This unique arrangement contributes to its diverse chemical properties and potential interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various domains:
- Antiviral Activity : Studies have shown that this compound displays potent antiviral properties against several viral strains. Its mechanism involves inhibiting viral replication by interfering with the viral life cycle at multiple stages.
- Anticancer Potential : The compound has been evaluated for its anticancer effects in various cell lines. It has demonstrated the ability to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways such as PI3K/AKT/mTOR.
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been identified as an inhibitor of aldose reductase, which plays a role in diabetic complications.
The mechanism of action for this compound involves several key interactions:
- Binding to Active Sites : The compound can bind to the active sites of target enzymes or receptors, blocking substrate access and altering their function.
- Receptor Modulation : It can modulate receptor activity by binding to specific sites on receptors and changing their conformational states.
Comparative Analysis
To better understand the uniqueness of this compound in relation to similar compounds, a comparison table is provided below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one | Contains a thiadiazine ring | Exhibits different biological activities |
| 3-Methyl-2H-thieno[3,2-e][1,2,4]thiadiazine-6-carboxylic acid | Methyl substitution on the thieno ring | Different reactivity due to carboxylic acid group |
| 1,2,4-Benzothiadiazine-1,1-dioxide | Similar thiadiazine structure | Varies in substitution pattern and activity |
The distinct arrangement of functional groups in this compound imparts unique chemical and biological properties that differentiate it from these similar compounds.
Case Studies
Several case studies highlight the biological activity of this compound:
- Case Study 1 : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in viral load in infected cell cultures. The observed IC50 values indicated potent antiviral efficacy.
- Case Study 2 : Research involving cancer cell lines showed that the compound induced apoptosis through caspase activation pathways. Flow cytometry analysis confirmed increased annexin V staining in treated cells compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
